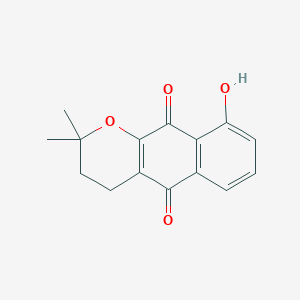

9-Hydroxy-alpha-lapachone

Description

Properties

IUPAC Name |

9-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-15(2)7-6-9-12(17)8-4-3-5-10(16)11(8)13(18)14(9)19-15/h3-5,16H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYROJYNCTNKRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415768 | |

| Record name | 9-hydroxy-alpha-lapachone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22333-58-0 | |

| Record name | 9-hydroxy-alpha-lapachone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of 9-Hydroxy-alpha-lapachone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological characterization of 9-hydroxy-alpha-lapachone, a naturally occurring naphthoquinone. This document details the compound's natural sources, a composite experimental protocol for its isolation and purification, and an exploration of its known biological activities, including relevant signaling pathways. All quantitative data is presented in structured tables, and key workflows and pathways are visualized using diagrams.

Introduction and Discovery

This compound is a naphthoquinone derivative that has been identified as a bioactive natural product. Its discovery is rooted in the systematic investigation of plant extracts for pharmacological activities. Specifically, its isolation was reported as part of a bioassay-guided fractionation of the stems of Catalpa ovata (Chinese Catalpa). This process, which aims to isolate pure, biologically active compounds by progressively purifying a crude extract and testing the activity of the resulting fractions, identified this compound as a potent inhibitor of nitric oxide (NO) production.[1]

Subsequent studies have also reported its presence in other plant species, including Catalpa bungei "Jinsi" and Firmiana simplex, indicating its distribution within the Bignoniaceae and Malvaceae families.[2]

Physicochemical and Biological Activity Data

The fundamental properties of this compound and its primary biological activity are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 22333-58-0 | [3] |

| Molecular Formula | C₁₅H₁₄O₄ | [3] |

| Molecular Weight | 258.27 g/mol | [3] |

| Melting Point | 178-180 °C | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Table 2: In Vitro Biological Activity of this compound

| Assay | Cell Line | Activity Metric (IC₅₀) | Reference(s) |

| Inhibition of LPS-induced Nitric Oxide (NO) Production | RAW 264.7 macrophages | 4.64 µM | [1] |

Table 3: Spectroscopic Data for Structural Elucidation of this compound

While the primary literature confirms that the structure of this compound was elucidated using modern spectroscopic methods, the specific spectral data is not fully detailed in the available abstracts. A comprehensive analysis would include the following:

| Spectroscopic Technique | Type of Data Obtained |

| ¹H-NMR | Chemical shifts and coupling constants for proton nuclei, revealing the proton environment and connectivity. |

| ¹³C-NMR | Chemical shifts for carbon nuclei, indicating the carbon skeleton and functional groups. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, confirming the elemental composition and structural motifs. |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to specific functional groups (e.g., hydroxyl, carbonyl). |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Wavelengths of maximum absorbance, characteristic of the naphthoquinone chromophore. |

Experimental Protocols

The following sections detail a composite methodology for the isolation and analysis of this compound based on established procedures for naphthoquinone extraction from Catalpa species.

General Experimental Workflow

The overall process for isolating this compound follows a bioassay-guided fractionation strategy. This workflow is depicted in the diagram below.

Detailed Isolation and Purification Protocol

This protocol is a generalized procedure based on the methods described for the isolation of naphthoquinones from Catalpa ovata.

1. Plant Material Preparation:

-

Collect the stems of Catalpa ovata.

-

Air-dry the plant material at room temperature to reduce moisture content.

-

Grind the dried stems into a coarse powder.

2. Extraction:

-

The powdered plant material is subjected to exhaustive extraction with dichloromethane (CH₂Cl₂) at room temperature.

-

The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude CH₂Cl₂ extract.

3. Bioassay-Guided Fractionation:

-

The crude extract is subjected to solvent partitioning or initial chromatographic separation (e.g., vacuum liquid chromatography) to yield several primary fractions.

-

Each fraction is tested for its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.

-

The most active fraction(s) are selected for further purification.

4. Chromatographic Purification:

-

The active fraction is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are pooled.

5. High-Performance Liquid Chromatography (HPLC) Purification:

-

The pooled fractions are further purified by preparative HPLC on a C18 column.

-

A suitable mobile phase, such as a gradient of methanol and water, is used for elution.

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

6. Structural Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is the potent inhibition of NO production in LPS-stimulated macrophages.[1] This activity suggests an anti-inflammatory potential. While the specific mechanism for this compound has not been fully elucidated, the inhibition of NO production in this context is often linked to the downregulation of inducible nitric oxide synthase (iNOS). The signaling pathway leading to iNOS expression upon LPS stimulation is well-characterized and provides a likely target for this compound. A related compound, beta-lapachone, has been shown to inhibit the expression of iNOS.[4][5]

The diagram below illustrates the putative signaling pathway inhibited by this compound.

Conclusion

This compound is a bioactive naphthoquinone isolated from Catalpa ovata and other plant species. Its discovery through bioassay-guided fractionation highlights the importance of natural product screening in drug discovery. The compound exhibits potent inhibitory activity against nitric oxide production, suggesting its potential as an anti-inflammatory agent. The detailed protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its derivatives. Future research should focus on elucidating its precise mechanism of action, conducting further in vitro and in vivo studies to evaluate its efficacy and safety, and exploring synthetic routes to enable the generation of analogues with improved pharmacological properties.

References

- 1. Naphthoquinones from Catalpa ovata and their inhibitory effects on the production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naphthoquinones from Catalpa bungei "Jinsi" as potent antiproliferation agents inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Inhibition of inducible nitric oxide synthase by β-lapachone in rat alveolar macrophages and aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of inducible nitric oxide synthase by beta-lapachone in rat alveolar macrophages and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

9-Hydroxy-alpha-lapachone: A Technical Guide to Natural Sources and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxy-alpha-lapachone is a naturally occurring naphthoquinone that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its natural sources, methods for its isolation, and strategies for its chemical synthesis. The document is intended to serve as a resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Natural Sources and Isolation

Catalpa ovata (Chinese catalpa)

The primary documented natural source of this compound is the stem of Catalpa ovata, a tree native to China. Studies have successfully isolated this compound through bioassay-guided fractionation of the plant's extract.[1][2]

Table 1: Natural Occurrence of this compound

| Plant Species | Part of Plant | Method of Isolation | Quantitative Yield | Reference |

| Catalpa ovata | Stems | Bioassay-guided fractionation of a CH2Cl2-soluble fraction | Not explicitly reported | [1][2] |

Experimental Protocol: Isolation from Catalpa ovata

The following is a generalized protocol for the isolation of this compound from the stems of Catalpa ovata, based on published methodologies.[1][2]

Experimental Workflow for Isolation

References

An In-depth Technical Guide to 9-Hydroxy-alpha-lapachone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxy-alpha-lapachone, a naturally occurring naphthoquinone, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a particular focus on its potential as an anti-inflammatory and anti-cancer agent. Detailed experimental protocols for its isolation, synthesis, and key biological assays are presented, alongside visualizations of its molecular interactions and signaling pathways to facilitate further research and drug development endeavors.

Chemical Structure and Identification

This compound is a heterocyclic naphthoquinone with the systematic IUPAC name 9-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione [1]. Its chemical structure is characterized by a tetracyclic system composed of a naphthalene ring fused with a dihydropyran ring, substituted with two methyl groups at position 2 and a hydroxyl group at position 9.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 9-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | [1] |

| CAS Number | 22333-58-0 | [1][2] |

| Molecular Formula | C₁₅H₁₄O₄ | [1][2] |

| Molecular Weight | 258.27 g/mol | [1][2][3] |

| Canonical SMILES | CC1(CCC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)C | [3] |

| InChI Key | MYROJYNCTNKRCD-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 178-180 °C | [2] |

| Boiling Point (Predicted) | 436.4 ± 45.0 °C | [2] |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Appearance | Yellow powder | |

| pKa (Predicted) | 6.93 ± 0.40 | |

| LogP (Predicted) | 2.8 | [1] |

Spectral Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene ring, the methylene protons of the dihydropyran ring, and the gem-dimethyl protons. The hydroxyl proton will likely appear as a broad singlet.

-

¹³C-NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the aromatic carbons (both protonated and quaternary), the carbons of the dihydropyran ring including the quaternary carbon bearing the gem-dimethyl groups, and the methyl carbons.

3.2. Infrared (IR) Spectroscopy The IR spectrum of this compound would be characterized by absorption bands corresponding to the following functional groups:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C=O stretching: Strong absorption bands around 1650-1680 cm⁻¹ for the quinone carbonyl groups.

-

C=C stretching: Bands in the 1580-1620 cm⁻¹ region corresponding to the aromatic ring.

-

C-O stretching: Bands in the 1000-1300 cm⁻¹ region for the ether and hydroxyl C-O bonds.

-

C-H stretching: Signals for both aromatic and aliphatic C-H bonds around 2850-3100 cm⁻¹.

3.3. Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of methyl groups, water, and cleavage of the dihydropyran ring, providing further structural information.

Synthesis and Isolation

4.1. Natural Occurrence and Isolation this compound is a natural product found in the stems of Catalpa ovata and in Firmiana simplex[1][4][5].

Experimental Protocol: Isolation from Catalpa ovata A detailed protocol for the isolation of this compound from Catalpa ovata involves a multi-step extraction and chromatographic purification process.

Caption: General workflow for the isolation of this compound.

Detailed Method:

-

Extraction: The dried and powdered stems of Catalpa ovata are extracted with dichloromethane (CH₂Cl₂) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to bioassay-guided fractionation. This typically involves solvent partitioning or column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate compounds based on polarity.

-

Purification: The fractions showing biological activity (e.g., inhibition of nitric oxide production) are further purified using high-performance liquid chromatography (HPLC) to isolate the pure this compound[4]. The structure of the isolated compound is then confirmed by spectroscopic methods (NMR, MS, IR).

4.2. Chemical Synthesis While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be envisioned based on the synthesis of related lapachone derivatives. A common starting material for the synthesis of many naphthoquinones is lawsone (2-hydroxy-1,4-naphthoquinone).

Caption: A potential synthetic workflow for this compound.

Proposed Synthetic Steps:

-

Prenylation of Lawsone: Lawsone can be reacted with a prenylating agent, such as prenyl bromide, in the presence of a suitable base to yield lapachol.

-

Cyclization to alpha-Lapachone: Lapachol can then undergo an acid-catalyzed intramolecular cyclization to form alpha-lapachone.

-

Hydroxylation: The final step would involve the regioselective hydroxylation of the aromatic ring of alpha-lapachone at the C9 position to yield the target molecule, this compound. This step may require specific directing groups or a multi-step process to achieve the desired regioselectivity.

Biological Activities and Mechanisms of Action

This compound exhibits a range of interesting biological activities, with its anti-inflammatory and anti-cancer properties being the most prominent.

5.1. Anti-inflammatory Activity this compound has been shown to be a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with an IC₅₀ value of 4.64 µM[2][4]. Overproduction of NO is a hallmark of inflammation, and its inhibition suggests a potential therapeutic role for this compound in inflammatory diseases.

Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay) This protocol is adapted for the evaluation of the inhibitory effect of compounds on NO production in LPS-stimulated RAW 264.7 macrophages.

Caption: Workflow for the Griess assay to measure nitric oxide production.

Detailed Method:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics, and seeded into 96-well plates at a suitable density.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A set of wells without LPS stimulation serves as a negative control.

-

Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Griess Reaction: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

-

Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for color development. The absorbance is then measured at 540 nm using a microplate reader.

-

Quantification: The nitrite concentration in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control.

5.2. Anti-cancer Activity: Induction of Ferroptosis Recent studies have highlighted the potential of a related compound, 4,9-dihydroxy-alpha-lapachone, to induce ferroptosis in triple-negative breast cancer cells[6]. Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. While the direct action of this compound on this pathway requires further investigation, the mechanism of its dihydroxy analog provides a strong rationale for its potential anti-cancer effects through a similar mechanism.

The proposed mechanism involves the activation of Ferritin Heavy Chain 1 (FTH1), leading to an increase in intracellular iron levels. This is followed by the inhibition of the cystine/glutamate antiporter (system Xc⁻) and Glutathione Peroxidase 4 (GPX4), which are key components of the cellular antioxidant defense system against lipid peroxidation. The combination of increased iron and reduced antioxidant capacity leads to a lethal accumulation of lipid reactive oxygen species (ROS) and subsequent cell death via ferroptosis[6].

Caption: Proposed signaling pathway of this compound-induced ferroptosis.

5.3. Anti-Helicobacter pylori Activity this compound has also demonstrated inhibitory activity against the growth of Helicobacter pylori, a bacterium implicated in various gastrointestinal diseases, including peptic ulcers and gastric cancer.

Experimental Protocol: Anti-Helicobacter pylori Susceptibility Testing (Broth Microdilution) The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Caption: Workflow for the broth microdilution assay for H. pylori.

Detailed Method:

-

Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing an appropriate broth medium for H. pylori (e.g., Brucella broth supplemented with fetal bovine serum).

-

Inoculum Preparation: A standardized suspension of H. pylori is prepared from a fresh culture to a specific turbidity (e.g., McFarland standard 0.5).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under microaerophilic conditions (e.g., using a gas-generating system) at 37°C for 48-72 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator dye.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-inflammatory and potential anti-cancer properties. Its mechanisms of action, particularly the induction of ferroptosis, present exciting avenues for the development of novel therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile, including in vivo efficacy, safety, and pharmacokinetic studies. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, and to facilitate the translation of this promising natural compound into clinical applications.

References

- 1. This compound | C15H14O4 | CID 5320006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 22333-58-0 [m.chemicalbook.com]

- 3. This compound | 22333-58-0 | XAA33358 [biosynth.com]

- 4. Naphthoquinones from Catalpa ovata and their inhibitory effects on the production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dehydro-alpha-lapachone isolated from Catalpa ovata stems: activity against plant pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4, 9-dihydroxy-α-lapachone as a potent antiproliferation agent for triple-negative breast cancer via ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Core Mechanism of 9-Hydroxy-alpha-lapachone: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Naphthoquinone with Promising Therapeutic Potential

Introduction

9-Hydroxy-alpha-lapachone, a hydroxylated derivative of the well-studied alpha-lapachone, is emerging as a compound of significant interest in oncological research. While the anticancer properties of its parent compounds, alpha- and beta-lapachone, have been extensively documented, the precise mechanism of action for this compound is an area of active investigation. This technical guide synthesizes the current understanding of its mode of action, drawing parallels with structurally similar compounds and presenting key experimental data and protocols to facilitate further research and development. The primary focus will be on a proposed ferroptosis-mediated cytotoxicity, a mechanism that distinguishes it from the NQO1-dependent apoptotic pathway of beta-lapachone.

Core Mechanism of Action: Induction of Ferroptosis

Recent evidence strongly suggests that the cytotoxic effects of hydroxylated alpha-lapachone derivatives against cancer cells are mediated by the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1] This mechanism is a departure from the NAD(P)H:quinone oxidoreductase 1 (NQO1)-dependent futile redox cycling and subsequent apoptosis commonly associated with beta-lapachone.[2][3]

The proposed signaling pathway for a closely related compound, 4,9-dihydroxy-α-lapachone, which is considered analogous to this compound, involves the following key steps:

-

Iron Overload: The compound leads to the activation of Ferritin Heavy Chain 1 (FTH1), a key protein in iron storage. This activation results in an increase in the intracellular labile iron pool.[1]

-

Inhibition of System Xc-: The cysteine-glutamate antiporter (System Xc-) is inhibited. This transporter is crucial for the import of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH).[1]

-

Inhibition of GPX4: The inhibition of System Xc- leads to depletion of intracellular GSH. Glutathione is a necessary cofactor for the enzyme Glutathione Peroxidase 4 (GPX4), which is a key regulator of ferroptosis by detoxifying lipid peroxides. The lack of GSH results in the inactivation of GPX4.[1]

-

Lipid Peroxidation and Cell Death: The combination of iron overload and GPX4 inactivation leads to the uncontrolled accumulation of lipid reactive oxygen species (ROS), resulting in oxidative damage to the cell membrane and ultimately, ferroptotic cell death.[1]

It is important to note that while this pathway has been elucidated for 4,9-dihydroxy-α-lapachone, it provides a strong hypothetical framework for the mechanism of this compound due to their structural similarity.

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound-induced ferroptosis.

Secondary Mechanism: Inhibition of Nitric Oxide Production

In addition to its pro-ferroptotic activity, this compound has been shown to be a potent inhibitor of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells, with an IC50 of 4.64 μM.[4] This anti-inflammatory effect is likely mediated through the inhibition of inducible nitric oxide synthase (iNOS).[5] While the direct link to its anticancer activity is yet to be fully established, the modulation of the tumor microenvironment through the inhibition of NO production could contribute to its overall therapeutic efficacy.

Quantitative Data: Cytotoxicity of Hydroxylated Naphthoquinones

The cytotoxic activity of this compound and its related compound, 7-Hydroxy-beta-lapachone, has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentrations (IC50).

| Compound | Cell Line | Cancer Type | IC50 (μM) |

| This compound | U-251 | Glioblastoma | 2.9 |

| PC-3 | Prostate Cancer | 4.3 | |

| K-562 | Chronic Myelogenous Leukemia | 3.8 | |

| HCT-116 | Colon Cancer | 5.1 | |

| 7-Hydroxy-beta-lapachone | U-251 | Glioblastoma | 1.9 |

| PC-3 | Prostate Cancer | 3.5 | |

| K-562 | Chronic Myelogenous Leukemia | 2.5 | |

| HCT-116 | Colon Cancer | 4.2 |

Data sourced from a study on the synthesis and cytotoxicity of new 9-hydroxy-α- and 7-hydroxy-β-pyran naphthoquinones.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

-

Cancer cell lines (e.g., U-251, PC-3, K-562, HCT-116)

-

96-well plates

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Caption: Workflow for the MTT cell viability assay.

GPX4 Activity Assay

This protocol describes the measurement of Glutathione Peroxidase 4 (GPX4) activity in cell lysates.

-

Cell lysate from treated and untreated cells

-

GPX4 activity assay kit (commercial kits are available)

-

NADPH

-

Glutathione Reductase (GR)

-

Reduced Glutathione (GSH)

-

Phospholipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide)

-

96-well UV-transparent plate

-

Microplate reader capable of measuring absorbance at 340 nm

-

Cell Lysis: Prepare cell lysates from control and this compound-treated cells according to the assay kit manufacturer's instructions. Determine the protein concentration of each lysate.

-

Reaction Mixture Preparation: Prepare a master mix containing assay buffer, NADPH, GR, and GSH.

-

Assay:

-

Add the reaction mixture to the wells of a 96-well plate.

-

Add a standardized amount of cell lysate to each well.

-

Initiate the reaction by adding the phospholipid hydroperoxide substrate.

-

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every minute for 10-20 minutes. The rate of NADPH consumption is proportional to the GPX4 activity.

-

Data Analysis: Calculate the rate of change in absorbance per minute. Normalize the activity to the protein concentration of the lysate. Compare the GPX4 activity in treated samples to the control.

Intracellular Labile Iron Pool Measurement

This protocol outlines the quantification of the intracellular labile iron pool using a fluorescent probe.

-

Cells treated with this compound

-

Fluorescent iron indicator (e.g., FerroOrange™)

-

Culture medium

-

Fluorescence microscope or flow cytometer

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Probe Loading: Remove the treatment medium and incubate the cells with the fluorescent iron probe in serum-free medium for 30 minutes at 37°C.

-

Washing: Wash the cells with buffer (e.g., HBSS) to remove excess probe.

-

Fluorescence Measurement:

-

Microscopy: Visualize the cells under a fluorescence microscope and capture images.

-

Flow Cytometry: Harvest the cells, resuspend them in buffer, and analyze the fluorescence intensity using a flow cytometer.

-

-

Data Analysis: Quantify the fluorescence intensity, which is proportional to the concentration of the labile iron pool. Compare the intensity in treated cells to control cells.

System Xc- Activity Assay (Glutamate Release Assay)

This protocol measures the activity of the System Xc- antiporter by quantifying the release of glutamate.

-

Cultured cells (e.g., astrocytes or cancer cell lines expressing System Xc-)

-

Assay buffer (Na+-free)

-

L-cystine

-

Glutamate assay kit (e.g., based on glutamate oxidase)

-

Microplate reader

-

Cell Culture: Plate cells in a multi-well plate and grow to confluence.

-

Assay Initiation: Wash the cells with Na+-free buffer. Initiate the transport by adding buffer containing a known concentration of L-cystine.

-

Sample Collection: At various time points, collect aliquots of the extracellular buffer.

-

Glutamate Quantification: Measure the concentration of glutamate in the collected samples using a glutamate assay kit.

-

Data Analysis: Calculate the rate of glutamate release, which corresponds to the activity of System Xc-. Compare the activity in cells treated with this compound to untreated controls.

Nitric Oxide Production Assay (Griess Assay)

This protocol quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the culture medium.

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plate

-

Microplate reader

-

Cell Stimulation: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-stimulated control.

Conclusion

This compound represents a promising new avenue in the development of anticancer therapeutics. Its proposed mechanism of action, centered on the induction of ferroptosis, offers a potential strategy to overcome resistance to conventional apoptosis-inducing agents. The additional anti-inflammatory properties through the inhibition of nitric oxide production may provide a synergistic therapeutic benefit. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this intriguing naphthoquinone derivative. Future studies should focus on validating the ferroptosis mechanism specifically for this compound and exploring its efficacy in preclinical cancer models.

References

- 1. 4, 9-dihydroxy-α-lapachone as a potent antiproliferation agent for triple-negative breast cancer via ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of new 9-hydroxy-α- and 7-hydroxy-β-pyran naphthoquinones and cytotoxicity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 22333-58-0 [m.chemicalbook.com]

- 5. Inhibition of inducible nitric oxide synthase by β-lapachone in rat alveolar macrophages and aorta - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 9-Hydroxy-alpha-lapachone

An In-depth Technical Guide on the Biological Activity of 9-Hydroxy-alpha-lapachone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pyran naphthoquinone, a class of organic compounds known for their diverse biological activities. It is a hydroxylated analogue of the natural product α-lapachone. Naphthoquinones, in general, are recognized for their potential as anticancer, antiparasitic, and antibacterial agents, often exerting their effects through mechanisms involving redox cycling and the generation of reactive oxygen species (ROS). This document provides a comprehensive overview of the known biological activities of this compound, with a focus on its cytotoxic effects against cancer cell lines. It includes quantitative data, detailed experimental protocols for key assays, and visualizations of relevant workflows and potential signaling pathways to support further research and development.

Biological Activity: Anticancer Properties

The primary biological activity reported for this compound is its cytotoxicity against human cancer cell lines. Research has demonstrated its potential as an antiproliferative agent.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for cytotoxicity.

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Promyelocytic Leukemia | 2.13 |

| HCT-116 | Colon Carcinoma | 3.31 |

| SF-295 | Glioblastoma | 3.61 |

| OVCAR-8 | Ovarian Carcinoma | 4.41 |

| Data synthesized from a study on the synthesis and cytotoxicity of new pyran naphthoquinones[1]. |

Proposed Mechanism of Action & Signaling Pathways

While the precise signaling pathways activated by this compound have not been fully elucidated, its mechanism can be hypothesized based on its structural similarity to other well-studied naphthoquinones, such as β-lapachone. A prominent mechanism for this class of compounds involves the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in solid tumors.[2][3][4]

The proposed pathway involves a futile redox cycle:

-

NQO1-Mediated Reduction: NQO1 reduces the quinone moiety of the compound to an unstable hydroquinone.

-

Reoxidation and ROS Generation: The hydroquinone is rapidly re-oxidized back to the parent quinone, a process that consumes oxygen and generates significant amounts of reactive oxygen species (ROS), particularly superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[2]

-

Oxidative Stress and DNA Damage: The massive increase in intracellular ROS leads to severe oxidative stress, causing widespread damage to cellular components, most critically, extensive DNA lesions such as double-strand breaks.[3]

-

PARP1 Hyperactivation: This extensive DNA damage hyperactivates the DNA repair enzyme Poly(ADP-ribose) polymerase 1 (PARP1).

-

Metabolic Collapse and Cell Death: The hyperactivation of PARP1 consumes cellular stores of NAD+ and subsequently ATP, leading to a metabolic catastrophe and programmed cell death (apoptosis).[2][4]

Figure 1: Hypothesized NQO1-mediated cell death pathway for this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of biological activity. The following sections provide synthesized protocols for key assays relevant to the study of this compound.

Experimental Workflow Visualization

The general process for evaluating the in vitro activity of a novel compound like this compound follows a structured workflow from initial screening to mechanistic studies.

Figure 2: General workflow for in vitro testing of this compound.

Protocol 1: Cytotoxicity Assay (MTT Method)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5][6][7]

-

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[5]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[5]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol 2: Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[8][9]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[9]

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Treated and untreated cells (1-5 x 10⁵ cells per sample)

-

Cold 1X PBS

-

Flow cytometer

-

-

Procedure:

-

Cell Preparation: Induce apoptosis using this compound. Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[8]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Interpretation:

-

Annexin V (-) / PI (-): Healthy cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells

-

-

Figure 3: Logical flow and interpretation of the Annexin V / PI apoptosis assay.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[10]

-

Materials:

-

Treated and untreated cells

-

Cold 1X PBS

-

Ice-cold 70% ethanol (for fixation)

-

PI/RNase Staining Buffer

-

Flow cytometer

-

-

Procedure:

-

Cell Collection: Harvest at least 1 x 10⁶ cells per sample.

-

Washing: Wash cells with cold 1X PBS and centrifuge.

-

Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C (or overnight at -20°C).[10]

-

Rehydration: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with cold 1X PBS.

-

Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade RNA, ensuring that PI only binds to DNA.[10]

-

Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[10]

-

Analysis: Analyze the samples on a flow cytometer. Use a linear scale for fluorescence intensity to properly resolve the DNA content peaks.[11]

-

Interpretation: A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content). The distribution of cells in each phase can then be quantified.

-

Protocol 4: Trypanocidal and Leishmanicidal Activity Assays

These protocols are used to assess the compound's activity against protozoan parasites.

-

Trypanocidal Assay (Resazurin-Based): [12]

-

Parasite Culture: Culture bloodstream form Trypanosoma brucei in HMI-9 medium.

-

Assay Setup: In a 96-well plate, add serial dilutions of this compound. Add a parasite suspension (e.g., 2 x 10⁵ cells/mL). Include drug-free and reference drug (e.g., pentamidine) controls.

-

Incubation: Incubate for 48 hours at 37°C.

-

Viability Assessment: Add resazurin solution and incubate for another 24 hours. Measure fluorescence (Ex/Em: 560/590 nm).

-

Analysis: Calculate percent viability relative to the drug-free control to determine the IC50 value.

-

-

Leishmanicidal Assay (MTT-Based on Promastigotes): [13]

-

Parasite Culture: Culture Leishmania promastigotes (e.g., L. mexicana) in Schneider's Drosophila Medium at 25°C.

-

Assay Setup: Seed promastigotes in a 96-well plate (e.g., 1 x 10⁷ parasites/mL). Add serial dilutions of the test compound.

-

Incubation: Incubate for 72 hours at 25°C.

-

Viability Assessment: Add MTT solution and incubate for 3-4 hours. Add a solubilizing agent (e.g., SDS).

-

Analysis: Read absorbance at ~570 nm and calculate the IC50 value.

-

Protocol 5: Topoisomerase I Inhibition Assay

This assay measures the inhibition of Topoisomerase I-mediated relaxation of supercoiled plasmid DNA.[14][15][16]

-

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pUC19)

-

10X Topoisomerase I Assay Buffer

-

Stop Buffer/Gel Loading Dye

-

Agarose gel electrophoresis system

-

-

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, combine water, 10X Assay Buffer, and supercoiled DNA. Add this compound at various concentrations. Include a positive control (e.g., camptothecin) and a no-enzyme negative control.

-

Enzyme Addition: Add Topoisomerase I to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[14]

-

Termination: Stop the reaction by adding the Stop Buffer/Loading Dye.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at 5-10 V/cm.

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light.

-

Interpretation: The supercoiled plasmid (faster migrating) will be converted to a relaxed form (slower migrating) by the enzyme. An effective inhibitor will prevent this conversion, resulting in a band pattern similar to the no-enzyme control.

-

Conclusion and Future Directions

This compound demonstrates significant cytotoxic activity against several human cancer cell lines, with IC50 values in the low micromolar range. Its mechanism of action is likely linked to the NQO1-mediated generation of oxidative stress, a pathway that offers potential for tumor selectivity.

For drug development professionals and researchers, the following steps are recommended:

-

Mechanism of Action Studies: Confirm the role of NQO1 in the cytotoxicity of this compound using NQO1-deficient cell lines or specific inhibitors like dicoumarol.

-

Broader Screening: Expand the evaluation to a wider panel of cancer cell lines and explore its potential against parasitic diseases like leishmaniasis and trypanosomiasis.

-

In Vivo Efficacy: Progress promising in vitro findings to preclinical in vivo models to assess efficacy, pharmacokinetics, and toxicity.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test additional analogues to optimize potency and selectivity, potentially leading to the development of a novel therapeutic agent.

The data and protocols presented in this guide provide a solid foundation for the continued investigation of this compound as a promising bioactive compound.

References

- 1. Synthesis of new 9-hydroxy-α- and 7-hydroxy-β-pyran naphthoquinones and cytotoxicity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Lapachone promotes the recruitment and polarization of tumor-associated neutrophils (TANs) toward an antitumor (N1) phenotype in NQO1-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. benchchem.com [benchchem.com]

- 13. Evaluation of the Anti-Leishmania mexicana and -Trypanosoma brucei Activity and Mode of Action of 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

9-Hydroxy-alpha-lapachone: A Technical Guide to its Inhibitory Effects on Nitric Oxide Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of 9-Hydroxy-alpha-lapachone on nitric oxide (NO) production. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.

Core Findings: Inhibition of Nitric Oxide Production

This compound has demonstrated potent inhibitory effects on the production of nitric oxide in macrophage cell lines. This inhibitory action is crucial in the context of inflammation, where overproduction of NO by inducible nitric oxide synthase (iNOS) can lead to tissue damage.

Quantitative Data Summary

The inhibitory potency of this compound on lipopolysaccharide (LPS)-induced nitric oxide synthesis in RAW 264.7 macrophage cells is summarized in the table below. For comparison, data for related naphthoquinones isolated from Catalpa ovata are also included.

| Compound | Cell Line | Stimulant | IC50 (µM) |

| This compound | RAW 264.7 | LPS | 4.64 |

| 4,9-dihydroxy-alpha-lapachone | RAW 264.7 | LPS | 2.73 |

| Catalpalactone | RAW 264.7 | LPS | 9.80 |

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to assessing the inhibitory effects of this compound on nitric oxide production.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are a standard model for studying inflammation and nitric oxide production.

-

Cell Line: Murine macrophage RAW 264.7 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Plating: For nitric oxide assays, cells are typically seeded in 24-well or 96-well plates at a density of 1.5 x 10^5 to 5 x 10^5 cells/mL and allowed to adhere overnight.

-

Treatment Protocol:

-

The culture medium is replaced with fresh, serum-free DMEM.

-

Cells are pre-treated with varying concentrations of this compound for 1-2 hours.

-

Nitric oxide production is induced by stimulating the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

-

The cells are incubated for an additional 24 hours before measuring nitric oxide levels.

-

Nitric Oxide Measurement (Griess Assay)

The Griess assay is a common, indirect method for measuring nitric oxide production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

-

Principle: This colorimetric assay involves a two-step diazotization reaction.

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 2.5% phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.

-

Standard: Sodium nitrite (to create a standard curve).

-

-

Protocol:

-

After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent (a 1:1 mixture of Reagent A and Reagent B) to the supernatant in a 96-well plate.

-

Incubate the mixture at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite in the samples is determined by comparison with a sodium nitrite standard curve.

-

Signaling Pathways

The production of nitric oxide in macrophages stimulated by LPS is primarily regulated by the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which lead to the transcription of the inducible nitric oxide synthase (iNOS) gene. While the precise molecular interactions of this compound are still under investigation, evidence from related compounds like β-lapachone suggests a mechanism involving the inhibition of these key inflammatory pathways.

The following diagrams illustrate the proposed signaling cascades and the potential points of inhibition by this compound.

Caption: LPS-induced nitric oxide production pathway.

Caption: Proposed inhibitory mechanism of this compound.

Mechanism of Action

Based on studies of related naphthoquinones, this compound is thought to exert its inhibitory effects on nitric oxide production through the following mechanisms:

-

Inhibition of NF-κB Activation: this compound may inhibit the IκB kinase (IKK) complex. This would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB (the p65/p50 dimer) remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of the iNOS gene.

-

Inhibition of MAPK Signaling: The compound may also interfere with the MAPK signaling cascade, potentially by inhibiting the phosphorylation of key kinases such as p38 and JNK. This would prevent the activation of the transcription factor AP-1, another critical regulator of iNOS gene expression.

By targeting these upstream signaling molecules, this compound effectively downregulates the expression of the iNOS enzyme, leading to a significant reduction in nitric oxide production. This highlights its potential as a lead compound for the development of novel anti-inflammatory agents.

Spectroscopic Analysis of 9-Hydroxy-alpha-lapachone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxy-alpha-lapachone, a naturally occurring naphthoquinone isolated from species such as Catalpa ovata, has garnered interest for its biological activities, notably its potent inhibition of nitric oxide (NO) production. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound. Due to the limited availability of a complete, publicly accessible dataset for this compound, this guide presents a detailed analysis of the closely related parent compound, alpha-lapachone, and extrapolates the expected spectroscopic characteristics for the 9-hydroxy derivative. Furthermore, this document outlines detailed experimental protocols for a suite of spectroscopic techniques and visualizes relevant biological pathways and experimental workflows, serving as a vital resource for researchers engaged in the study of this compound.

Chemical Identity and Properties

This compound is a derivative of alpha-lapachone, characterized by the presence of a hydroxyl group at the C-9 position of the aromatic ring.

| Property | Value |

| IUPAC Name | 9-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione |

| Synonyms | α-Dihydrocaryopterone |

| CAS Number | 22333-58-0 |

| Molecular Formula | C₁₅H₁₄O₄ |

| Molecular Weight | 258.27 g/mol |

| Appearance | Yellow powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |

| Melting Point | 178-180 °C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Spectroscopic Data of Alpha-Lapachone (Reference Compound)

The following tables summarize the ¹H and ¹³C NMR chemical shifts for alpha-lapachone, which are essential for comparison.

Table 1: ¹H NMR Spectroscopic Data of Alpha-Lapachone

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' (gem-dimethyl) | 1.48 | s | - |

| H-3' | 1.88 | t | 6.7 |

| H-4' | 2.68 | t | 6.7 |

| H-6 | 8.08 | dd | 7.7, 1.2 |

| H-7 | 7.68 | td | 7.5, 1.3 |

| H-8 | 7.68 | td | 7.5, 1.3 |

| H-9 | 8.08 | dd | 7.7, 1.2 |

Solvent: CDCl₃. Data is representative of typical values found in the literature.

Table 2: ¹³C NMR Spectroscopic Data of Alpha-Lapachone

| Carbon | Chemical Shift (δ, ppm) |

| C-1' (gem-dimethyl) | 26.6 |

| C-2' | 78.4 |

| C-3' | 31.6 |

| C-4' | 16.6 |

| C-4a | 129.2 |

| C-5 | 180.2 |

| C-5a | 121.8 |

| C-6 | 126.2 |

| C-7 | 133.8 |

| C-8 | 133.8 |

| C-9 | 126.2 |

| C-9a | 129.2 |

| C-10 | 175.1 |

| C-10a | 162.2 |

Solvent: CDCl₃. Data is representative of typical values found in the literature.

2.1.2. Expected NMR Spectral Changes for this compound

The introduction of an electron-donating hydroxyl group at C-9 is expected to cause the following changes in the NMR spectra compared to alpha-lapachone:

-

¹H NMR:

-

The aromatic proton at C-8 would likely experience an upfield shift (to a lower ppm value) due to the electron-donating effect of the adjacent hydroxyl group.

-

The proton at C-7 may also experience a slight upfield shift.

-

A new, broad singlet corresponding to the phenolic hydroxyl proton (9-OH) would appear, typically in the range of 5-10 ppm, the exact position being dependent on solvent and concentration.

-

-

¹³C NMR:

-

The C-9 carbon signal will be significantly shifted downfield (to a higher ppm value) due to the direct attachment of the electronegative oxygen atom.

-

The C-8 and C-9a carbons are expected to shift upfield (to lower ppm values) due to the ortho- and para-directing effects of the hydroxyl group.

-

Other aromatic carbon signals may be slightly perturbed.

-

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for Alpha-Lapachone and Expected for this compound

| Functional Group | Alpha-Lapachone Wavenumber (cm⁻¹) | Expected this compound Wavenumber (cm⁻¹) | Vibrational Mode |

| C-H (alkane) | ~2970, ~2930 | ~2970, ~2930 | Stretching |

| C=O (quinone) | ~1680, ~1650 | ~1675, ~1645 | Stretching |

| C=C (aromatic) | ~1600, ~1580 | ~1600, ~1580 | Stretching |

| C-O (ether) | ~1230 | ~1230 | Stretching |

| O-H | - | ~3500-3200 (broad) | Stretching |

| C-O (phenol) | - | ~1200 | Stretching |

The most significant difference in the IR spectrum of this compound compared to alpha-lapachone will be the appearance of a broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group.[2][3] A C-O stretching band for the phenolic group is also expected around 1200 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Naphthoquinones typically exhibit multiple absorption bands in the UV-Vis region. For alpha-lapachone, characteristic absorptions are observed around 250, 280, and 330 nm. The introduction of the hydroxyl group at C-9 in this compound is expected to cause a bathochromic (red) shift in the absorption maxima due to the auxochromic effect of the hydroxyl group, which extends the conjugation of the chromophore.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Expected λmax (nm) | Solvent |

| ~255-265 | Methanol or Ethanol |

| ~285-295 | Methanol or Ethanol |

| ~335-345 | Methanol or Ethanol |

Mass Spectrometry (MS)

The nominal molecular weight of this compound is 258 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 259.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 259 | [M+H]⁺ |

| 241 | [M+H - H₂O]⁺ |

| 231 | [M+H - CO]⁺ |

| 215 | [M+H - C₃H₆]⁺ (loss of propene from the pyran ring) |

| 187 | [M+H - C₃H₆ - CO]⁺ |

The fragmentation pattern is likely to involve the loss of water from the hydroxyl group, loss of carbon monoxide from the quinone moiety, and fragmentation of the dihydropyran ring.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single pulse (zg30)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

Spectral Width: -2 to 12 ppm

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Standard proton-decoupled (zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

-

Spectral Width: -10 to 220 ppm

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase correct the spectrum.

-

Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the powdered this compound onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters (FT-IR):

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the µg/mL range).

-

-

Instrument Parameters:

-

Wavelength Range: 200-800 nm

-

Scan Speed: Medium

-

Slit Width: 1-2 nm

-

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Record the UV-Vis spectrum of the sample.

-

Mass Spectrometry (MS)

-

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent system compatible with electrospray ionization (e.g., methanol or acetonitrile with 0.1% formic acid).

-

-

Instrument Parameters (LC-MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V

-

Collision Energy (for MS/MS): Ramped from 10-40 eV to obtain fragment ions.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or inject it onto a liquid chromatography system coupled to the mass spectrometer.

-

Acquire the full scan mass spectrum to identify the protonated molecular ion.

-

Perform product ion scans on the protonated molecular ion to obtain the fragmentation pattern.

-

Signaling Pathway and Experimental Workflows

Inhibition of Nitric Oxide Production Signaling Pathway

This compound is a known inhibitor of lipopolysaccharide (LPS)-induced nitric oxide (NO) production. This effect is common among naphthoquinones and is often mediated through the inhibition of the IκB kinase (IKK)/NF-κB signaling pathway, which ultimately prevents the expression of inducible nitric oxide synthase (iNOS).[4][5]

References

- 1. This compound CAS#: 22333-58-0 [m.chemicalbook.com]

- 2. pharmacyscijournal.com [pharmacyscijournal.com]

- 3. pharmacyscijournal.com [pharmacyscijournal.com]

- 4. researchgate.net [researchgate.net]

- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 9-Hydroxy-α-lapachone (CAS Number: 22333-58-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxy-α-lapachone, a naturally occurring naphthoquinone, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and established biological effects, with a focus on its anti-inflammatory and anti-Helicobacter pylori activities. Detailed experimental protocols for key assays are provided, and the known and putative signaling pathways are discussed and visualized. This document aims to serve as a foundational resource for researchers and professionals involved in the exploration and development of 9-Hydroxy-α-lapachone as a potential therapeutic agent.

Chemical and Physical Properties

9-Hydroxy-α-lapachone, also known as α-Dihydrocaryopterone, is a yellow crystalline powder.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 22333-58-0 | [1][2] |

| Molecular Formula | C₁₅H₁₄O₄ | [2] |

| Molecular Weight | 258.27 g/mol | [2] |

| IUPAC Name | 9-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | [2] |

| Synonyms | 9-hydroxy-alpha-lapachone, 9-Hydroxy- | A-lapachone, alpha-Dihydrocaryopterone |

| Melting Point | 178-180 °C | [2] |

| Boiling Point (Predicted) | 436.4±45.0 °C | [2] |

| Density (Predicted) | 1.35±0.1 g/cm3 | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |

| Storage Temperature | 2-8°C | [2] |

| Natural Source | Found in Catalpa ovata and Firmiana simplex. | [2] |

Biological Activities and Quantitative Data

9-Hydroxy-α-lapachone has demonstrated notable biological activities, particularly in the realms of anti-inflammatory and antimicrobial research. The following table summarizes the key quantitative data from published studies.

| Biological Activity | Cell Line / Target | IC₅₀ Value | Reference(s) |

| Inhibition of Nitric Oxide (NO) Production | Lipopolysaccharide (LPS)-induced RAW 264.7 cells | 4.64 µM | [1][2] |

| Inhibition of Helicobacter pylori Cystathionine gamma-synthase (HpCGS) | Enzyme Assay | 9 ± 1 µM | [1] |

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is based on the methods described for measuring the inhibitory effect of compounds on LPS-induced NO production in murine macrophage cell lines.

Objective: To determine the concentration at which 9-Hydroxy-α-lapachone inhibits 50% of the nitric oxide production (IC₅₀) in LPS-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

9-Hydroxy-α-lapachone

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of 9-Hydroxy-α-lapachone in DMEM. Remove the old medium from the cells and add 100 µL of the fresh medium containing different concentrations of the compound. Incubate for 1 hour.

-

LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well, except for the control group.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

-

IC₅₀ Calculation: Calculate the percentage of NO inhibition for each concentration of 9-Hydroxy-α-lapachone compared to the LPS-only control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Helicobacter pylori Growth Inhibition Assay

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against H. pylori.

Objective: To determine the minimum concentration of 9-Hydroxy-α-lapachone that inhibits the visible growth of H. pylori.

Materials:

-

Helicobacter pylori strain (e.g., ATCC 43504)

-

Brucella broth or other suitable liquid medium supplemented with serum

-

9-Hydroxy-α-lapachone

-

96-well microtiter plates

-

Microaerophilic incubator or chamber (5% O₂, 10% CO₂, 85% N₂) at 37°C

-

Spectrophotometer or plate reader

Procedure:

-

Bacterial Culture: Culture H. pylori on an appropriate agar medium under microaerophilic conditions.

-

Inoculum Preparation: Prepare a bacterial suspension in Brucella broth to a density of approximately 1 x 10⁸ CFU/mL (McFarland standard 0.5).

-

Compound Dilution: Prepare a two-fold serial dilution of 9-Hydroxy-α-lapachone in Brucella broth in a 96-well plate.

-

Inoculation: Add the bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 48-72 hours under microaerophilic conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways

While the precise signaling pathways modulated by 9-Hydroxy-α-lapachone are not yet fully elucidated, its structural similarity to β-lapachone suggests potential involvement in similar cellular mechanisms. β-lapachone is known to exert its effects through various signaling pathways, including the PI3K/Akt and NF-κB pathways, which are central to inflammation and cell survival.

Putative Anti-Inflammatory Signaling Pathway

The inhibitory effect of 9-Hydroxy-α-lapachone on LPS-induced nitric oxide production in RAW 264.7 cells suggests an interference with the inflammatory signaling cascade. LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways. This ultimately results in the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), which produces NO. It is plausible that 9-Hydroxy-α-lapachone inhibits one or more steps in this pathway.

Relevance of Related Compound Signaling: β-Lapachone

Studies on β-lapachone have demonstrated its ability to induce apoptosis in cancer cells through the modulation of the PI3K/Akt pathway. β-lapachone has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, leading to the suppression of cell survival signals. Given the structural similarities, it is conceivable that 9-Hydroxy-α-lapachone may also interact with components of the PI3K/Akt signaling cascade.

Future Directions

The promising in vitro activities of 9-Hydroxy-α-lapachone warrant further investigation. Future research should focus on:

-

Elucidating the precise molecular targets and signaling pathways responsible for its anti-inflammatory and antimicrobial effects.

-

Conducting in vivo studies to evaluate its efficacy and safety in animal models of inflammation and H. pylori infection.

-

Exploring its potential as a lead compound for the development of novel therapeutic agents.

-

Investigating its anticancer properties , given the known activities of related naphthoquinones like β-lapachone.

Conclusion

9-Hydroxy-α-lapachone is a natural product with demonstrated anti-inflammatory and anti-Helicobacter pylori properties. This technical guide has summarized its key characteristics, provided detailed experimental protocols for its primary biological assays, and proposed putative signaling pathways based on its known activities and structural relation to other bioactive naphthoquinones. Further research is necessary to fully unlock the therapeutic potential of this promising compound.

References

In Vitro Studies of 9-Hydroxy-alpha-lapachone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals